molecular formula C6H9ClN2O2 B2735023 (5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride CAS No. 60093-52-9

(5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride

Cat. No.: B2735023
CAS No.: 60093-52-9
M. Wt: 176.6
InChI Key: DADBHRWTRQHTTO-UHFFFAOYSA-N
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Description

(5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the imidazole ring and an acetic acid moiety attached to the 4-position. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl propiolate with substituted amidoximes under mild conditions, often using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and microwave irradiation . This method allows for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methyl and acetic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Mechanism of Action

The mechanism of action of (5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-4-acetic acid hydrochloride
  • 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

(5-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the acetic acid moiety at the 4-position allows for unique interactions with molecular targets, differentiating it from other imidazole derivatives .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(2-6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADBHRWTRQHTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60093-52-9
Record name 2-(5-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
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